Product packaging for N-Allyl-1H-benzo[d]imidazol-2-amine(Cat. No.:CAS No. 120161-04-8)

N-Allyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B049945
CAS No.: 120161-04-8
M. Wt: 173.21 g/mol
InChI Key: RZBMLTMSOBRUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-1H-benzo[d]imidazol-2-amine is a benzimidazole derivative of significant interest in medicinal chemistry and biochemical research. This compound features a core benzimidazole scaffold, a privileged structure in drug discovery, functionalized with an allyl group and a primary amine at the 2-position. This specific substitution pattern renders it a valuable intermediate and a potential pharmacophore for the design and synthesis of novel kinase inhibitors. Researchers utilize this compound to probe adenosine triphosphate (ATP)-binding sites of various protein kinases, which are critical targets in oncology, inflammatory diseases, and neurological disorders. Its mechanism of action is primarily attributed to its ability to act as a ATP-competitive inhibitor, where the benzimidazole core mimics the purine ring of ATP, effectively blocking the kinase's catalytic activity and downstream signaling pathways. Beyond kinase research, this compound serves as a key precursor for the development of more complex heterocyclic compounds, metal-organic frameworks (MOFs), and functionalized polymers. It is supplied with comprehensive analytical data, including HPLC-MS and NMR spectroscopy, to ensure identity and high purity, enabling reliable and reproducible research outcomes in high-throughput screening and lead optimization campaigns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B049945 N-Allyl-1H-benzo[d]imidazol-2-amine CAS No. 120161-04-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120161-04-8

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

N-prop-2-enyl-1H-benzimidazol-2-amine

InChI

InChI=1S/C10H11N3/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2,(H2,11,12,13)

InChI Key

RZBMLTMSOBRUBM-UHFFFAOYSA-N

SMILES

C=CCNC1=NC2=CC=CC=C2N1

Canonical SMILES

C=CCNC1=NC2=CC=CC=C2N1

Synonyms

1H-Benzimidazol-2-amine,N-2-propenyl-(9CI)

Origin of Product

United States

Synthesis of Functionalized N Allyl 1h Benzo D Imidazol 2 Amine Derivatives

Strategies for Diverse Substituent Incorporation on the Benzimidazole Ring

The synthesis of functionalized N-allyl-1H-benzo[d]imidazol-2-amine derivatives often starts with appropriately substituted o-phenylenediamines. The substituents on the benzene (B151609) ring of the o-phenylenediamine (B120857) will be carried through the cyclization reaction to form the benzimidazole core, thereby appearing on the final product. A wide variety of functional groups, including halogens, nitro groups, alkyl chains, and alkoxy groups, can be introduced in this manner.

Post-synthetic modification of the benzimidazole ring is another powerful strategy. For example, halogenated N-allyl benzimidazole derivatives can serve as versatile intermediates for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, allowing for the introduction of a vast array of aryl, heteroaryl, or vinyl substituents.

Table 2: Examples of Functionalized N-Allyl Benzimidazole Derivatives

Starting MaterialReagents for CyclizationResulting Substituent on Benzimidazole Ring
4-Chloro-o-phenylenediamineCyanogen bromide5-Chloro
4-Nitro-o-phenylenediamineThiourea, then oxidation5-Nitro
4-Methoxy-o-phenylenediamineFormic acid5-Methoxy

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants, represent a highly efficient tool for generating molecular diversity. Several MCRs have been developed for the synthesis of complex benzimidazole derivatives.

For the synthesis of this compound analogs, an MCR could involve an o-phenylenediamine, an aldehyde, and an isocyanide, in what is known as the Ugi reaction, followed by a cyclization step. If one of the components contains an allyl group, this moiety will be incorporated into the final product. These reactions are prized for their operational simplicity, high atom economy, and their ability to rapidly generate libraries of structurally diverse compounds for screening purposes.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (Density Functional Theory - DFT)

Predicted Spectroscopic Properties (IR, UV-Vis)

Density Functional Theory (DFT) is a prominent computational method used to predict the spectroscopic properties of molecules like N-Allyl-1H-benzo[d]imidazol-2-amine. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), it is possible to calculate the vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra). niscpr.res.inresearchgate.netnih.gov

For analogous benzimidazole (B57391) derivatives, DFT calculations have successfully correlated theoretical spectra with experimental findings. niscpr.res.in The predicted IR spectrum for this compound would be expected to show characteristic vibrational modes. For instance, the N-H stretching vibrations of the imidazole (B134444) ring and the amine group are anticipated in the region of 3200-3400 cm⁻¹. The C=N stretching of the imidazole ring would likely appear around 1630 cm⁻¹, while the aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. mdpi.com The allyl group would introduce characteristic peaks for C-H stretching of the vinyl group and the C=C double bond stretching.

The theoretical UV-Vis spectrum, calculated using Time-Dependent DFT (TD-DFT), provides insights into the electronic transitions. For similar benzimidazole structures, π →π* transitions are typically observed. niscpr.res.inresearchgate.net For this compound, these transitions, originating from the benzimidazole core, are predicted to be the most significant. The presence of the allyl group is not expected to cause a major shift in the primary absorption bands compared to the unsubstituted 2-aminobenzimidazole (B67599) core.

Table 1: Predicted Spectroscopic Data for this compound based on Analogous Compounds

Spectroscopic DataPredicted Wavenumber/WavelengthAssignment of Vibration/Transition
IR 3200-3400 cm⁻¹N-H stretching (imidazole and amine)
~3100 cm⁻¹Aromatic C-H stretching
~3050 cm⁻¹Vinylic C-H stretching
~1630 cm⁻¹C=N stretching (imidazole)
~1640 cm⁻¹C=C stretching (allyl)
UV-Vis ~240-280 nmπ →π* electronic transitions

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For benzimidazole derivatives, MD simulations have been employed to understand their interactions and stability within biological systems, such as in complex with proteins or DNA. nih.gov These simulations can reveal how a ligand like this compound might adapt its conformation to fit into a binding site and the stability of the resulting complex.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzimidazole derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. nih.gov Targets for similar compounds include enzymes like human topoisomerase I, cyclooxygenase (COX), and α-glucosidase. nih.govscispace.comnih.gov

In docking studies of 1H-benzo[d]imidazol-2-amine derivatives, the benzimidazole core often participates in key interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the active site of the target protein. scispace.comnih.gov For this compound, the 2-amino group and the imidazole nitrogens are expected to act as hydrogen bond donors and acceptors. The allyl group, being hydrophobic, might engage in van der Waals interactions within a hydrophobic pocket of a receptor. Docking studies on related compounds have shown binding energies indicating stable interactions. nih.gov

Table 2: Illustrative Molecular Docking Results for Benzimidazole Derivatives with a Hypothetical Protein Target

CompoundBiological TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
1H-Benzo[d]imidazol-2-amine analogα-Glucosidase-7.0 to -9.0ASP, GLU, PHE, TYR
Substituted 2-aminobenzimidazoleCyclooxygenase-2 (COX-2)-8.0 to -10.0ARG, TYR, SER
Bisbenzimidazole derivativeHuman Topoisomerase I-DNA complex-9.0 to -11.0LYS, ASP, ARG, DNA bases

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models use computational descriptors to quantify molecular properties. For benzimidazole derivatives, QSAR studies have identified several key descriptors that influence their activity, such as antifungal or anticancer effects. sphinxsai.comnih.govnih.gov

Important descriptors often include:

LogP (lipophilicity): This descriptor affects the compound's ability to cross cell membranes.

Molar refractivity (steric properties): This relates to the volume occupied by the molecule and can influence how it fits into a binding site.

Polarizability: This describes how easily the electron cloud of the molecule can be distorted, which is important for intermolecular interactions.

Topological descriptors: These quantify aspects of molecular shape and connectivity.

Table 3: Key Computational Descriptors in SAR of Benzimidazole Analogs

DescriptorProperty RepresentedTypical Influence on Activity
LogPLipophilicity/HydrophobicityParabolic relationship; optimal value needed for transport and binding.
Molar RefractivitySteric bulk and polarizabilityCan positively or negatively correlate depending on the binding site size.
Dipole MomentPolarityInfluences electrostatic interactions with the target.
OvalityMolecular shapeNegative contribution in some models suggests that less spherical shapes can be more active. sphinxsai.com

Theoretical Insights into Tautomerism (e.g., DFT-GIAO Calculations)

Tautomerism is a key phenomenon in benzimidazoles, involving the migration of a proton between the two nitrogen atoms of the imidazole ring. beilstein-journals.org For N-unsubstituted benzimidazoles, this leads to two equivalent structures. In this compound, the presence of the amino group at the 2-position introduces the possibility of amino-imino tautomerism.

Theoretical calculations, particularly DFT, are powerful tools for studying the relative energies of different tautomers. mdpi.comresearchgate.net For 2-aminobenzimidazoles, the amino tautomer is generally found to be more stable than the imino tautomer. researchgate.net DFT-GIAO (Gauge-Including Atomic Orbital) calculations are used to predict NMR chemical shifts, which can then be compared with experimental data to identify the predominant tautomer in solution or the solid state. beilstein-journals.org For this compound, it is predicted that the 1H-amino tautomer is the most stable form, with the allyl group attached to one of the imidazole nitrogens. The energy barrier for the interconversion between the tautomeric forms can also be calculated, providing insight into the dynamics of this process.

Crystallography and Solid State Characteristics of N Allyl 1h Benzo D Imidazol 2 Amine Derivatives

Single Crystal X-ray Diffraction (XRD) Analysis

A study on 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one , a related derivative, determined its crystal structure. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net This analysis is fundamental for understanding the molecule's conformation and how it arranges itself in a crystal lattice.

Similarly, the crystal structure of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate was determined to be in the monoclinic system with a P2₁/c space group. mdpi.com In this structure, the asymmetric unit contains one molecule of the benzimidazole (B57391) derivative and one water molecule. mdpi.com The benzimidazole and phenyl rings within the molecule are not coplanar, exhibiting a significant dihedral angle between them. mdpi.com

For the compound N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide (TUBC), single-crystal XRD analysis confirmed its structure, which was synthesized in a one-pot, three-step procedure. nih.gov

Another example, 4-(1H-benzo[d]imidazole-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine and its solvates have also been characterized using single-crystal XRD, confirming their molecular and crystal structures. mdpi.com

Below is a table summarizing the crystallographic data for some benzimidazole derivatives.

CompoundCrystal SystemSpace GroupCell Parameters
1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one researchgate.netMonoclinicP2₁/na = 7.12148 Å, b = 16.12035 Å, c = 13.04169 Å, β = 93.3043°
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate mdpi.comMonoclinicP2₁/c-
[ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO MonoclinicP2₁/n-

Cell parameters for some compounds were not available in the provided search results.

Analysis of Intermolecular Interactions and Crystal Packing

The stability of a crystal lattice is governed by a variety of intermolecular interactions. In benzimidazole derivatives, hydrogen bonding, π-π stacking, and van der Waals forces are the primary drivers of crystal packing.

Hydrogen Bonding Networks

Hydrogen bonds are crucial in defining the supramolecular architecture of benzimidazole derivatives. These can range from strong, classic hydrogen bonds to weaker C-H···π interactions.

In the crystal structure of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, an extensive hydrogen-bonding network is observed. mdpi.com The benzimidazole and water molecules act as both hydrogen-bond donors and acceptors. mdpi.com Strong O–H···N and N–H···O interactions create infinite chains along the b-axis. mdpi.com The carbonyl oxygen atom acts as a bifurcated acceptor, participating in both O–H···O and C–H···O bonds, which link adjacent chains into a centrosymmetric ring motif. mdpi.com

For N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide , the packing is influenced by N—H···O, N—H···S, and C—H···S hydrogen bonds, which create a three-dimensional network.

In a zinc complex, [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO , the packing is characterized by N—H···O, N—H···Cl, and C—H···Cl hydrogen bonding.

The crystal structures of 4-(1H-benzo[d]imidazole-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine and its solvates are primarily stabilized by classic N-H···N and C-H···N hydrogen bonds, which form the basic structural motif. mdpi.com

π-π Stacking Interactions

Aromatic systems like the benzimidazole ring are prone to π-π stacking interactions, which contribute significantly to the crystal's stability. These interactions are observed in 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one , where intermolecular π–π interactions occur between the benzimidazol-2(3H)-one moieties. researchgate.net In studies of benzimidazole dimers, it was found that parallel stacking is energetically favorable due to the large π system, enhancing electronic transport between the molecules. researchgate.net

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts.

For the complex [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO , a Hirshfeld surface analysis was performed to quantify the intermolecular interactions. The analysis revealed that the most significant interactions are H···Cl (30%), followed by C···H (18.2%), O···H (4.8%), N···H (2.8%), and N···C (1.5%). Bright red spots on the dnorm map correspond to the closest contacts, indicating N—H···O, N—H···Cl, and C—H···Cl hydrogen bonds.

A similar analysis was conducted for N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide , confirming the presence of various intermolecular contacts and their relative contributions to the crystal packing.

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state is its three-dimensional shape as determined by the crystalline environment. This can differ from its conformation in solution.

In the solid-state structure of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one , an XRD analysis confirmed the existence of only one tautomer, whereas in solution, evidence of tautomeric exchange in the imidazole (B134444) unit was observed. mdpi.com The rings within the molecule are all flat, but the benzimidazole and phenyl rings are oriented at a significant angle to each other. mdpi.com

For 4-(1H-benzo[d]imidazole-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine and its solvates, the crystal structure analysis provides insight into their specific conformations in the solid state, which are influenced by the formation of cavities that can contain solvent molecules. mdpi.com

Coordination Chemistry of N Allyl 1h Benzo D Imidazol 2 Amine Ligands

Synthesis of Metal Complexes Utilizing N-Allyl-1H-benzo[d]imidazol-2-amine and Its Derivatives as Ligands

Formation of Transition Metal Complexes (e.g., Co(II/III), Cu(II), Ni(II), V(IV), Cd(II))

There is no available scientific literature detailing the synthesis of transition metal complexes using this compound as a ligand.

Investigation of Ligand Binding Modes (e.g., Tridentate)

Information regarding the investigation of ligand binding modes for this compound is not present in published research.

Structural Characterization of Metal Complexes

Spectroscopic Confirmation of Coordination

No spectroscopic data confirming the coordination of this compound to any metal center has been reported.

X-ray Crystallography of Metal Complexes

There are no published X-ray crystallography studies on metal complexes of this compound.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound have not been investigated or reported in the scientific literature.

Stability and Reactivity Profiles of Coordination Compounds

The stability and reactivity of coordination compounds derived from this compound are crucial determinants of their potential applications, particularly in catalysis and materials science. While comprehensive thermodynamic and kinetic studies specifically on its metal complexes are not extensively documented, a clear profile of their stability and reactivity can be constructed by examining the behavior of related benzimidazole (B57391) and allyl-containing coordination compounds.

The thermal stability of these coordination compounds is another critical aspect. Studies on the thermal decomposition of platinum(IV) complexes bearing allyl ligands indicate that the C-C bond formation through reductive elimination is a common pathway. rsc.org However, in some cases, decomposition can proceed through a free-radical mechanism. rsc.org For complexes of this compound, the thermal decomposition profile would likely involve the cleavage of the metal-ligand bond or reactions involving the allyl group. The presence of the benzimidazole ring may confer additional thermal stability to the complex.

The reactivity of these coordination compounds can be considered from two perspectives: reactions at the metal center and reactions involving the pendant allyl group.

Reactions at the metal center are characteristic of coordination compounds and include ligand substitution, and changes in the oxidation state of the metal. The kinetic lability of the ligands is influenced by the electronic structure of the metal ion and the steric environment created by the ligands.

The coordinated this compound ligand itself possesses reactive sites, most notably the allyl group. The η³-coordination of allyl groups to metals like tin(II) has been shown to activate the allyl moiety for reactions such as C-C bond formation with alkynes. nih.gov Similarly, the reactivity of tris(allyl)aluminum is influenced by the coordination environment, leading to either coordination or carbometalation reactions with substrates like pyridine. researchgate.net This suggests that the allyl group in complexes of this compound could be susceptible to nucleophilic or electrophilic attack, depending on the nature and oxidation state of the coordinated metal center.

Furthermore, metal complexes bearing benzimidazole-derived ligands have demonstrated significant catalytic activity. For instance, half-sandwich ruthenium(II) complexes with benzimidazole ligands have been successfully employed as catalysts for the N-alkylation of anilines with alcohols. rsc.org This proceeds via a "borrowing hydrogen" mechanism, highlighting the ability of the metal center to facilitate redox processes. Nickel-catalyzed allyl-allyl coupling reactions have also been reported, demonstrating the utility of metal complexes in forming C-C bonds. rsc.org These examples underscore the potential of this compound coordination compounds to serve as catalysts in various organic transformations.

A summary of the expected stability and reactivity trends is presented in the table below.

FeatureExpected Characteristics of this compound Complexes
Thermodynamic Stability Likely to follow the Irving-Williams series for first-row transition metals. researchgate.net
Thermal Decomposition Potential pathways include reductive elimination or free-radical mechanisms involving the allyl group. rsc.org
Reactivity at Metal Center Subject to ligand substitution and redox changes typical of coordination compounds.
Reactivity of Allyl Group Susceptible to C-C bond formation and other transformations depending on the metal center. nih.gov
Catalytic Potential Promising for reactions such as N-alkylation and C-C coupling, analogous to related benzimidazole and allyl complexes. rsc.orgrsc.org

Biological Activity Studies in Vitro and Mechanistic Investigations

Antiproliferative and Anticancer Mechanisms (In Vitro)

The anticancer potential of 2-aminobenzimidazole (B67599) derivatives has been extensively explored, with numerous studies highlighting their efficacy against various cancer cell lines. nih.govijrpc.com The mechanism of action is often multifaceted, involving the inhibition of key cellular processes required for tumor growth and proliferation.

Human Topoisomerase I Inhibition

DNA Binding Affinity and Mode of Interaction (e.g., Minor Groove Binding, AT Sequence Specificity)

The interaction with DNA is a critical aspect of the anticancer activity of many small molecules. Several studies have investigated the DNA binding properties of benzimidazole (B57391) derivatives, revealing various modes of interaction. Some pentacyclic benzimidazole derivatives have been shown to act as DNA intercalators. nih.gov The binding affinity and mode are often influenced by the nature and position of the side chains on the benzimidazole skeleton. nih.gov For example, N,N-dimethylaminopropyl substitutions on certain benzimidazole derivatives have been found to enhance their antiproliferative activity by promoting them as potent DNA binders and intercalative agents. nih.gov Furthermore, studies on 5-amino substituted benzimidazo[1,2-a]quinolines have shown that these compounds can bind to DNA as strong intercalators. nih.gov

DNA Relaxation Assays

DNA relaxation assays are instrumental in identifying compounds that inhibit topoisomerases. researchgate.net In these assays, the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase is monitored. The inhibition of this process indicates that the compound is interfering with the enzyme's activity. As mentioned, various 2-substituted benzoxazoles have been evaluated for their ability to inhibit human topoisomerase I-mediated DNA relaxation. researchgate.net These studies provide a methodological framework and preliminary evidence that could guide future investigations into the topoisomerase inhibitory potential of N-Allyl-1H-benzo[d]imidazol-2-amine and its analogs.

Cell Cycle Perturbation Studies (e.g., G2/M Arrest)

Disruption of the normal cell cycle is a hallmark of many anticancer agents. Several 2-aminobenzothiazole (B30445) and benzimidazole derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase. nih.govmdpi.comnih.gov For example, a 2-aminobenzothiazole derivative was found to induce G2/M cell cycle arrest in various leukemic and breast cancer cell lines. nih.gov This arrest was associated with an upregulation of CyclinB1 protein expression. nih.gov Similarly, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression in different cancer cell lines, arresting cells in the G1, S, or G2 phases. mdpi.comnih.gov

The following table provides an overview of the antiproliferative activity of selected benzimidazole derivatives against different cancer cell lines.

Compound TypeCancer Cell Line(s)Observed EffectReference(s)
2-Substituted BenzimidazolesHEPG2, MCF7, HCT 116Antitumor activity with IC50 <10 µg/ml nih.gov
2-Aminobenzothiazole derivativeNalm6, K562, REH, Molt4, MCF-7, EACG2/M cell cycle arrest nih.gov
Benzimidazole-based 1,3,4-oxadiazole derivativesA549, MDA-MB 231, SKOV3Cell cycle arrest in G1, S, or G2 phases mdpi.comnih.gov
5-Amino substituted benzimidazo[1,2-a]quinolinesColon, lung, and breast carcinomaMicromolar antiproliferative activity nih.gov

Antimicrobial Potential (In Vitro)

The rise of multidrug-resistant bacteria has spurred the search for new antimicrobial agents. Benzimidazole derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity. researchgate.netnih.govnih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens

Numerous studies have demonstrated the efficacy of 2-aminobenzimidazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net A recently discovered 2-aminobenzimidazole (2-ABI) scaffold has been shown to potentiate the activity of Gram-positive selective antibiotics against Gram-negative pathogens. nih.govnih.gov For instance, a lead 2-ABI compound was found to significantly lower the minimum inhibitory concentration (MIC) of clarithromycin (B1669154) against Klebsiella pneumoniae and Acinetobacter baumannii. nih.govnih.gov The mechanism of action in K. pneumoniae is suggested to involve binding to lipopolysaccharide (LPS). nih.gov

Furthermore, N-1 substituted 2-aminobenzimidazoles have been identified as inhibitors of Staphylococcus aureus biofilm formation, with a proposed zinc-dependent mode of action. nih.gov Allyl-substituted benzimidazolium-derived silver(I)-N-heterocyclic carbene complexes have also shown potent antimicrobial and anti-biofilm properties against a range of bacteria, including Escherichia coli, K. pneumoniae, and S. aureus. bohrium.com

The following table summarizes the antibacterial activity of selected benzimidazole derivatives.

Compound TypeBacterial Strain(s)Observed EffectReference(s)
2-Aminobenzimidazole (2-ABI) scaffoldKlebsiella pneumoniae, Acinetobacter baumanniiPotentiates macrolide antibiotics nih.govnih.gov
N-1 Substituted 2-aminobenzimidazolesMethicillin-resistant Staphylococcus aureus (MRSA)Biofilm modulation nih.gov
Allyl functionalized benzimidazolium-derived Ag(I)-NHC complexesE. coli, K. pneumoniae, S. aureus, E. faecalis, A. baumanniiAntimicrobial and anti-biofilm activity bohrium.com
N-Arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivativesStaphylococcus aureus, Escherichia coliAntibacterial activity researchgate.net

Antifungal Activity

The emergence of resistance to conventional antifungal drugs has spurred the search for novel therapeutic agents. nih.gov Within this context, benzimidazole derivatives have been a subject of interest due to their recognized antimicrobial properties. nih.gov Studies on various substituted benzimidazoles have demonstrated their potential to inhibit the growth of pathogenic fungi, including various species of Candida and Aspergillus, which are responsible for a significant number of systemic fungal infections. nih.gov The mechanism of action for some benzimidazole derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.govnih.gov Research has shown that the antifungal efficacy of benzimidazole derivatives can be influenced by the nature of the substituent at the N-1 position. nih.gov

While the broader class of benzimidazole derivatives has shown promise, specific data on the antifungal activity of this compound, including its minimum inhibitory concentrations (MICs) against various fungal strains, is not extensively detailed in the currently available literature. Further focused studies are required to elucidate the specific antifungal profile of this particular compound.

Anti-inflammatory Activity (In Vitro)

Inflammation is a complex biological response, and the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are key mediators of this process. Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these enzymes.

Modulation of Cyclooxygenase (COX) Enzymes

Research into the anti-inflammatory potential of benzimidazole derivatives has included the evaluation of their ability to inhibit COX enzymes. However, specific in vitro assay results detailing the inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 are not presently available in the reviewed scientific literature.

Interactions with Other Inflammatory Targets (e.g., Aldose Reductase, AIKRC, Phospholipase A2)

Beyond the cyclooxygenase pathway, other molecular targets are implicated in the inflammatory cascade. These include aldose reductase, aldo-keto reductase family 1 member C (AIKRC), and phospholipase A2. While studies have investigated the interaction of various benzimidazole derivatives with these targets, specific data quantifying the inhibitory activity of this compound against aldose reductase, AIKRC, and phospholipase A2 is not found in the available research.

Antidiabetic Activity (In Vitro)

The management of blood glucose levels is a cornerstone of diabetes treatment. One therapeutic strategy involves the inhibition of enzymes such as alpha-glucosidase, which is involved in the digestion of carbohydrates.

Alpha-Glucosidase Inhibition

The potential of benzimidazole derivatives as alpha-glucosidase inhibitors has been explored. However, specific in vitro studies quantifying the alpha-glucosidase inhibitory activity of this compound, including its IC₅₀ value, are not reported in the currently accessible scientific literature.

Antiviral Activity (In Vitro)

The quest for new antiviral agents is a critical area of pharmaceutical research. Benzimidazole derivatives have been investigated for their activity against a range of viruses.

Studies have been conducted on the antiviral properties of benzimidazole derivatives against various plant and animal viruses, including the tobacco mosaic virus (TMV). nih.gov The mechanism of antiviral action can vary, with some compounds targeting viral replication processes. However, specific data from in vitro assays on the antiviral efficacy of this compound against the tobacco mosaic virus is not available in the reviewed literature.

Monoamine Oxidase (MAO-A) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are significant targets in the treatment of neurological and psychiatric disorders like depression and Parkinson's disease. researchgate.net The two isoforms, MAO-A and MAO-B, have distinct substrate and inhibitor specificities. researchgate.net The search for new, selective MAO inhibitors is a key area of drug development. nih.govnih.gov

Derivatives of benzimidazole have been investigated for their MAO inhibitory effects. For instance, a study on new benzimidazole derivatives containing hydrazone and propargyl side chains revealed their inhibitory activity against human MAO-A and MAO-B enzymes. acs.org Similarly, pyridazinobenzylpiperidine derivatives have been shown to inhibit MAO, with most compounds demonstrating a higher inhibition of MAO-B than MAO-A. nih.gov Another study on 4-(2-methyloxazol-4-yl)benzenesulfonamide found it to be an inhibitor of both human MAO-A and MAO-B. mdpi.com While these studies focus on derivatives, they highlight the potential of the benzimidazole scaffold in designing MAO inhibitors.

Table 1: MAO-A Inhibition by Various Compounds

Compound/Derivative Target IC50 (µM) Selectivity
Moclobemide MAO-A 6.06 ± 0.26 -
Clorgyline MAO-A 0.06 ± 0.01 -
Compound 2l (thiazolylhydrazone derivative) MAO-A 0.07 ± 0.01 Strongest inhibition
Compound S15 (pyridazinobenzylpiperidine derivative) MAO-A 3.691 Weak inhibition
Compound S5 (pyridazinobenzylpiperidine derivative) MAO-A 3.857 Weak inhibition
4-(2-Methyloxazol-4-yl)benzenesulfonamide MAO-A 43.3 -

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. Data sourced from studies on related benzimidazole and other heterocyclic compounds. nih.govacs.orgmdpi.com

P2X3 Receptor Antagonism

P2X3 receptors are ATP-gated ion channels primarily found in primary afferent neurons, which are involved in pain sensation. nih.gov This localization suggests that antagonizing these receptors could offer a specific therapeutic approach for pain management, potentially avoiding central nervous system side effects. nih.gov

Research into benzimidazole-4,7-dione-based derivatives has identified them as a new chemical class for developing P2X3 receptor antagonists. nih.gov These antagonists have shown potential as novel anti-nociceptive agents for treating neurological disorders such as neuropathic pain and chronic cough. nih.gov The development of P2X3 receptor antagonists is an active area of research, with studies validating their role in pain sensation through various experimental models. nih.gov

Antioxidant Activity

The antioxidant potential of this compound and its derivatives has been explored through various in vitro assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging assays.

Studies on bis-benzimidazole compounds have shown that while the parent molecules may have limited antioxidant activity, their derivatives can exhibit significant antioxidant properties. researchgate.netresearchgate.net For example, one study reported that a benzimidazole derivative showed a good DPPH radical scavenging inhibition of 42.9% at a concentration of 1 mg/mL. researchgate.net The antioxidant activity of various benzimidazole derivatives has been evaluated, with some compounds showing higher activity than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.netnih.gov

The DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. mdpi.com Similarly, the ABTS assay evaluates the scavenging of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds. nih.gov The results from these assays help in quantifying the antioxidant capacity of the tested compounds.

Table 2: Antioxidant Activity of Benzimidazole Derivatives

Compound/Derivative Assay Activity/Inhibition
Benzimidazole Derivative C1 DPPH 42.9% inhibition at 1 mg/mL
Bis-benzimidazole derivatives (4b, 5a, 5b) DPPH > 40% inhibition
Ascorbic Acid (Standard) DPPH 60.57% inhibition
Nitrones 10b, 10c, 10d DPPH 64.5–81% after 20 min
Nitrones 10a–d ABTS 8–46% (negligible)

The table presents a summary of antioxidant activities from various studies on benzimidazole-related compounds. The specific activity of this compound may vary. researchgate.netresearchgate.netmdpi.com

Structure Activity Relationship Sar Studies for N Allyl 1h Benzo D Imidazol 2 Amine Derivatives

Influence of N-Allyl Substitution on Biological Activity

The substituent at the N-1 position of the benzimidazole (B57391) ring is a critical determinant of the molecule's biological profile. nih.gov While various alkyl and benzyl (B1604629) groups have been explored, the N-allyl group presents a unique chemical entity. The presence of the allyl group has been incorporated into the design of novel benzimidazole derivatives, which have subsequently been evaluated for antimicrobial and anticancer activities. researchgate.net

Impact of Substituents on the Benzimidazole Ring on Biological Outcomes

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the fused benzene (B151609) ring. nih.gov SAR studies have consistently shown that the C-2, C-5, and C-6 positions are particularly important for modulating pharmacological effects. nih.govnih.gov

The introduction of electron-withdrawing groups, such as chloro or nitro moieties at the C-6 position, has been shown to enhance both antibacterial and anticancer activities. nih.govresearchgate.net For example, a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives demonstrated potent activity against various bacterial strains and cancer cell lines. researchgate.net Specifically, substitutions at the C-2 position with different aryl groups also play a significant role; derivatives with a 2-(4-nitrophenyl) or a 2-(4-chlorophenyl) group have been found to be potent antibacterial and anticancer agents. researchgate.net

Further studies indicate that a cyano group at the 5(6)-position of the benzimidazole nucleus can increase antiproliferative activity. nih.gov In the realm of antitubercular agents, 5-ethoxy-benzimidazole derivatives have shown significant activity against Mycobacterium tuberculosis. mdpi.com The combination of substitutions is key; for instance, compounds with a 6-chloro group and a 2-(furan-2-yl) substituent have demonstrated notable antibacterial properties. researchgate.net

Compound SeriesSubstituent PositionSubstituent TypeObserved Biological OutcomeSource
N-substituted 1H-benzimidazolesC-6Chloro (-Cl) or Nitro (-NO₂)Enhanced antibacterial and anticancer activity. nih.govresearchgate.net nih.govresearchgate.net
N-substituted 1H-benzimidazolesC-24-Nitrophenyl, 4-ChlorophenylPotent antibacterial and anticancer activity. researchgate.net researchgate.net
Benzimidazole-derived Schiff basesC-5(6)Cyano (-CN)Increased antiproliferative activity. nih.gov nih.gov
2-Substituted benzimidazolesC-5Ethoxy (-OCH₂CH₃)Significant anti-tubercular activity. mdpi.com mdpi.com
N-substituted 1H-benzimidazolesC-2Furan-2-ylPotent antibacterial activity, especially when combined with a C-6 chloro group. researchgate.net researchgate.net
Benzimidazole-derived Schiff basesN-1PhenylStrong antiproliferative activity against several cancer cell lines. nih.gov nih.gov

Rational Design Principles for Enhanced Specificity and Potency

The rational design of N-Allyl-1H-benzo[d]imidazol-2-amine derivatives leverages established SAR principles to create molecules with improved therapeutic profiles. nih.govrsc.org A key strategy involves scaffold hopping, where a known pharmacophore is replaced with the benzimidazole moiety to enhance activity or improve properties. nih.gov A prominent example is the replacement of a quinazolin-4(3H)-one scaffold with a 1-methyl-1H-benzo[d]imidazol-2-amine group, which resulted in a 15-fold increase in potency for inhibitors of the PqsR protein in Pseudomonas aeruginosa. nih.gov

Structure-based design is another cornerstone principle, focusing on modifying specific positions on the benzimidazole scaffold that are known to be critical for biological activity, namely the N-1, C-2, and C-6 positions. nih.gov This targeted approach allows for the systematic optimization of interactions with biological targets. For instance, recognizing the importance of these positions has guided the synthesis of derivatives with potent antimicrobial and anticancer effects. nih.gov

Furthermore, computational methods are integral to modern rational drug design. nih.gov The identification of a probable biological target, such as human topoisomerase I, through computational docking studies allows for the subsequent design and synthesis of derivatives specifically aimed at that target. nih.govacs.org This approach was successfully used to develop novel 1H-benzo[d]imidazole derivatives as potential anticancer agents. nih.gov The insights gained from these computational analyses help in developing compounds with strong binding affinity and potent activity. acs.org

Correlation between Computational Descriptors and Observed Biological Activities

Computational chemistry provides powerful tools to predict the biological activity of molecules and to understand the underlying drivers of their potency. For benzimidazole derivatives, a strong correlation has been established between various computational descriptors and experimentally observed biological activities. nih.gov

Molecular docking studies are frequently used to predict the binding affinity of a compound to its protein target. nih.gov For a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, docking scores against the DprE1 enzyme of Mycobacterium tuberculosis showed a strong correlation with their minimum inhibitory concentrations (MICs). nih.gov Compounds with lower (more favorable) binding energies, such as -6.2 kcal/mol, exhibited potent antitubercular activity with MICs as low as 1.6 µg/mL. nih.gov

Density Functional Theory (DFT) analysis provides insights into the electronic properties of molecules, such as the HOMO-LUMO energy gap (ΔE), which relates to chemical reactivity and stability. nih.gov Halogenated derivatives, for example, were found to have increased chemical stability, which correlated with their enhanced biological activity. nih.gov Molecular Electrostatic Potential (MESP) studies further help to visualize the electron density distribution, supporting the observed bioactivity by identifying regions likely to engage in intermolecular interactions. nih.gov ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also crucial, with parameters like lipophilicity helping to identify candidates with favorable drug-like properties for further development. nih.gov

CompoundTarget/ModelComputational DescriptorValueObserved Biological Activity (MIC)Source
Compound 5bDprE1 Enzyme (Antitubercular)Binding Affinity-6.2 kcal/mol1.6 µg/mL nih.gov
Compound 5dDprE1 Enzyme (Antitubercular)Binding Affinity-5.9 kcal/mol1.6 µg/mL nih.gov
Compound 5hDprE1 Enzyme (Antitubercular)Binding Affinity-6.1 kcal/mol1.6 µg/mL nih.gov
Compound 5f2,2-dialkylglycine decarboxylase (Antibacterial)Binding Affinity-7.9 kcal/mol6.25 µg/mL vs S. aureus nih.gov
Compound 5aDFT AnalysisHOMO-LUMO Gap (ΔE)3.86 eVConsidered to have higher reactivity. nih.gov
Compound 5fDFT AnalysisHOMO-LUMO Gap (ΔE)4.24 eVConsidered to have increased chemical stability. nih.gov

Catalytic Applications of N Allyl 1h Benzo D Imidazol 2 Amine and Its Derivatives

Role in Allylic Substitution Reactions

Allylic substitution is a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are often dictated by the nature of the catalyst, with the ligand playing a pivotal role. N-Allyl-1H-benzo[d]imidazol-2-amine derivatives have proven to be effective ligands in this context, particularly in palladium- and iridium-catalyzed systems.

Highly enantioselective palladium-catalyzed umpolung allylation of aldehydes with allylic alcohols has been achieved using sterically hindered chiral monodentate spiro phosphite (B83602) ligands, resulting in excellent yields and enantioselectivities. rsc.org This demonstrates the potential for developing chiral variants of benzimidazole-based ligands to induce asymmetry in palladium-catalyzed processes. The development of such catalytic systems is a significant area of research, as it provides access to valuable chiral building blocks for the synthesis of complex molecules. rsc.org

Table 1: Examples of Palladium-Catalyzed Allylic Substitution Reactions

Catalyst/Ligand SystemSubstratesProductYield (%)Enantiomeric Excess (%)
Pd(PPh₃)₄ / Brønsted acidBenzothiazolylacetamide, Allylic alcoholsAllylated benzothiazolylacetamideup to 99N/A
Palladium / Chiral spiro phosphiteAldehydes, Allylic alcoholsChiral homoallylic alcoholsHighup to 97

Iridium catalysts offer a complementary approach to palladium for allylic substitution reactions, often providing different regioselectivity and enantioselectivity. nih.gov While specific examples employing this compound as a ligand are not extensively documented, the principles of iridium catalysis suggest its potential utility. Iridium complexes modified with chiral ligands, such as phosphoramidites, have been successfully used for the enantioselective amination of allylic alcohols. researchgate.net These reactions proceed through a π-allyliridium intermediate, and the stereochemical outcome is controlled by the chiral environment around the metal center. nih.gov

Robust, air-stable cyclometalated π-allyliridium C,O-benzoates modified by (S)-tol-BINAP have been shown to catalyze the reaction of secondary aliphatic amines with racemic alkyl-substituted allylic acetates, yielding products with high enantioselectivity and complete branched regioselectivity. nih.gov This highlights the potential for designing iridium catalysts with benzimidazole-based ligands to achieve similar levels of control in allylic amination and alkylation reactions. nih.gov The ability to use racemic starting materials and achieve high enantioselectivity is a significant advantage of these catalytic systems. nih.gov

Enantioselective Catalysis in Organic Transformations

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of asymmetric catalysis. This compound and its derivatives can serve as precursors to chiral ligands for enantioselective transformations. The development of bifunctional catalysts, which contain both a Lewis basic site and a hydrogen-bond donor, has been a successful strategy for achieving high enantioselectivity. For example, a urea-tertiary amine bifunctional catalyst derived from (1R,2R)-cyclohexane-1,2-diamine has been used for the highly enantioselective amination of 2-perfluoroalkyl-oxazol-5(2H)-ones, affording chiral N,O-aminal derivatives with excellent yields and enantioselectivities. rsc.org

The principles of organocatalysis, where a small organic molecule acts as the catalyst, have also been applied to achieve high levels of enantioselectivity. nih.gov Imidazolidinone-based catalysts, for instance, have been used in cascade reactions to produce complex molecules with multiple stereocenters in a single operation with high enantiomeric excess. nih.gov This demonstrates the potential for designing chiral catalysts based on the benzimidazole (B57391) scaffold for a wide range of enantioselective organic transformations.

Application as Ligands in N-Heterocyclic Carbene (NHC) Complexes for Catalysis

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in transition metal catalysis due to their strong σ-donating ability and steric tuneability. nih.govchemscene.com Benzimidazolium salts, derived from this compound, can be readily deprotonated to form the corresponding benzimidazol-2-ylidene, a type of NHC. These NHCs can then be coordinated to various transition metals to form highly active and stable catalysts. scripps.edu

The electronic properties of the NHC ligand can be fine-tuned by modifying the substituents on the benzimidazole ring. scripps.edu For example, benzimidazole-based NHCs are generally less electron-donating than their imidazole (B134444) or imidazoline (B1206853) counterparts. scripps.edu This modulation of electronic properties can have a significant impact on the catalytic activity of the resulting metal complex. Palladium-NHC complexes have shown high activity in C-H arylation reactions, with more sterically hindered N-substituents on the NHC leading to higher catalytic activity. nih.gov

Table 2: Comparison of NHC Ligand Types

NHC TypeRelative Electron Donating Power
ImidazolineHigh
ImidazoleMedium
BenzimidazoleLow

The versatility of NHC ligands is further demonstrated by the development of anionic NHCs, which can act as multidentate ligands and form unique metal complexes. beilstein-journals.org These complexes have shown promise in a variety of catalytic applications, highlighting the broad potential of NHC ligands derived from benzimidazole precursors.

Catalytic Activity of Schiff Base Complexes Derived from Benzimidazoles

Schiff bases are a versatile class of ligands that can be readily synthesized from the condensation of primary amines with carbonyl compounds. researchgate.net Schiff base complexes of transition metals have shown significant catalytic activity in a variety of organic reactions, including aldol (B89426) and Henry reactions. researchgate.net While specific studies on Schiff bases derived directly from this compound are not abundant, the general principles suggest their potential utility.

Schiff base ligands coordinate to metal ions through the imine nitrogen and often another donor atom, forming stable complexes. The catalytic activity of these complexes can be tuned by varying the metal center and the substituents on the Schiff base ligand. For example, copper(II) complexes of polymer-supported Schiff base ligands have been used as recyclable catalysts for the Henry reaction, affording β-nitro alcohols in high yields and with good enantioselectivity. researchgate.net Similarly, Schiff base complexes of various transition metals have been investigated for their catalytic activity in the decomposition of hydrogen peroxide. nih.govresearchgate.net The development of new Schiff base ligands derived from benzimidazoles could lead to novel catalysts with enhanced activity and selectivity for a range of important chemical transformations.

Q & A

Q. What are the common synthetic routes for N-Allyl-1H-benzo[d]imidazol-2-amine, and how do reaction conditions influence yields?

this compound is synthesized via copper-catalyzed three-component coupling of 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes, achieving moderate to high yields under optimized conditions (e.g., 78% yield using CBr₄ as a catalyst in acetonitrile at 80°C) . Alternative methods include visible-light-mediated, catalyst-free reactions with isothiocyanates, yielding derivatives like N-phenyl-1-tosyl-1H-benzo[d]imidazol-2-amine in >90% yields under mild conditions . Key factors affecting yields include catalyst choice, solvent polarity, and temperature.

Q. How can spectroscopic techniques characterize this compound and its derivatives?

IR spectroscopy identifies functional groups (e.g., N–H stretches at ~3178 cm⁻¹ and C=O vibrations at 1668 cm⁻¹ in related benzimidazole derivatives) . NMR (¹H/¹³C) resolves substituent effects: for example, aryl protons in N-(piperidin-4-yl) derivatives show distinct splitting patterns (δ = 7.01–7.73 ppm for aromatic protons) . Mass spectrometry (LC-MS/APCI) confirms molecular ions (e.g., m/z = 458.9 [M+H]⁺ for fluorobenzyl-substituted analogs) .

Q. What bioassays are suitable for evaluating the cytotoxicity of benzimidazole derivatives?

The sulforhodamine B (SRB) assay is a robust, cost-effective method for cytotoxicity screening. It quantifies cellular protein content via trichloroacetic acid fixation and dye binding, achieving linear correlation with cell density (sensitivity: ~1,000 cells/well) . This assay has been applied to benzimidazole-based antiplasmodium agents, enabling IC₅₀ determination in malaria parasites .

Advanced Research Questions

Q. How do structural modifications of this compound impact its binding to therapeutic targets like PRMT5/MTA?

Substitution at the N-allyl group and benzimidazole core modulates binding affinity. For example, 7-chloro-1-methyl-1H-benzo[d]imidazol-2-amine exhibits PRMT5/MTA binding (KD = 12.0 μM) via bifurcated H-bonds with Glu435 and Glu444, as revealed by X-ray crystallography (PDB: 8CTB) . Lipophilicity (clogP) and steric effects influence ligand efficiency (LLE), with polar substituents enhancing solubility but reducing membrane permeability .

Q. What computational methods predict the electronic properties and reactivity of benzimidazole derivatives?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately calculates thermochemical properties, such as atomization energies (average error: ±2.4 kcal/mol) . Gradient-corrected exchange-correlation functionals model correlation energies in benzimidazole systems, aiding in reaction mechanism prediction (e.g., N-allylation kinetics) .

Q. How can unexpected reaction pathways during synthesis be resolved?

Mechanistic studies are critical. For instance, N-demethylation and self-catalyzed N-diarylation were observed during the synthesis of 1-(4-fluorobenzyl)-N-(piperidin-4-yl) derivatives, attributed to steric hindrance and intermediate instability . Adjusting stoichiometry (e.g., excess amine) or using protecting groups (e.g., tosyl) mitigates side reactions .

Q. What strategies optimize reaction conditions for benzimidazole functionalization?

Catalyst screening (e.g., CuI vs. CBr₄) and solvent selection (polar aprotic vs. ionic liquids) significantly affect yields. For example, [BMIM][BF₄] ionic liquids improve cyclization efficiency in pyrimido-benzimidazole synthesis (75% yield vs. 50% in conventional solvents) . Temperature-controlled stepwise addition of reagents prevents intermediate decomposition .

Q. How do crystallographic studies inform structure-based drug design?

X-ray diffraction reveals critical binding interactions. In PRMT5/MTA complexes, the benzimidazole NH₂ group forms H-bonds with Glu435, while hydrophobic substituents (e.g., chloro) occupy adjacent pockets . Similarly, adamantyl-acetamide derivatives adopt gauche conformations to optimize van der Waals contacts in enzyme active sites .

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